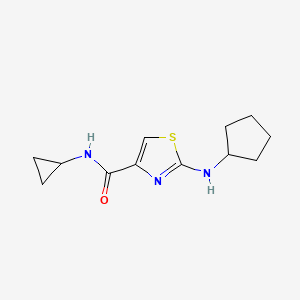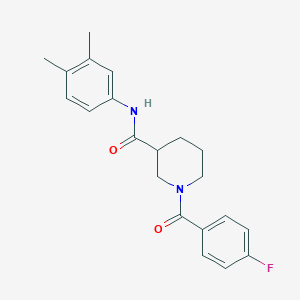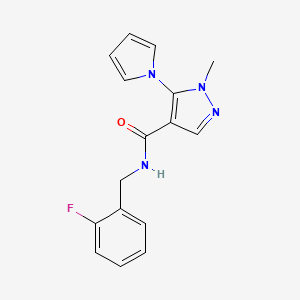![molecular formula C15H12ClN5O2 B4522211 4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B4522211.png)
4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide
Overview
Description
4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a tetrazole ring, which is known for its stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide typically involves a multi-step process:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc oxide.
Coupling Reaction: The tetrazole derivative is then coupled with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like sodium amide or thiourea.
Major Products:
Oxidation: Formation of 4-hydroxy-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide.
Reduction: Formation of 4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzylamine.
Substitution: Formation of 4-amino-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide.
Scientific Research Applications
4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
4-chloro-N-[3-methoxy-4-(triazol-1-yl)phenyl]benzamide: Similar structure but with a triazole ring instead of a tetrazole ring.
4-chloro-N-[3-methoxy-4-(imidazol-1-yl)phenyl]benzamide: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness: 4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in hydrogen bonding, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-8-12(6-7-13(14)21-9-17-19-20-21)18-15(22)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUDXVNEMCPDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-dimethoxyphenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B4522129.png)
![{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(2-methylquinolin-4-yl)methanone](/img/structure/B4522140.png)

![ethyl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B4522153.png)
![N-cyclopropyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4522157.png)
![3-(2-CHLORO-4-METHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA](/img/structure/B4522166.png)

![N-[(4-imidazol-1-ylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B4522171.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(2-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B4522179.png)

![N-[4-(propan-2-yl)phenyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4522191.png)
![N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B4522195.png)
![2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide](/img/structure/B4522212.png)
![2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(3-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4522216.png)
